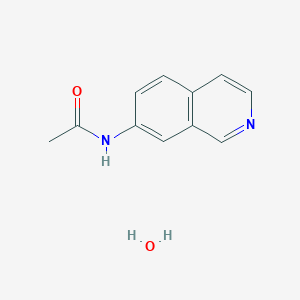

N-(isoquinolin-7-yl)acetamide hydrate

Description

N-(isoquinolin-7-yl)acetamide hydrate is a synthetic acetamide derivative featuring an isoquinoline moiety linked to an acetamide group, with a water molecule incorporated into its crystalline structure (hydrate form). The hydrate form likely enhances stability and solubility compared to its anhydrous counterpart, a critical factor in drug formulation .

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-isoquinolin-7-ylacetamide;hydrate |

InChI |

InChI=1S/C11H10N2O.H2O/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-7H,1H3,(H,13,14);1H2 |

InChI Key |

DUWNCCBSCAMZFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=CN=C2.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-7-yl)acetamide hydrate typically involves the reaction of isoquinoline derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through a series of purification steps, including filtration, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-7-yl)acetamide hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(isoquinolin-7-yl)acetamide hydrate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(isoquinolin-7-yl)acetamide hydrate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetamides

Structural and Functional Group Comparison

The following table summarizes key structural features, applications, and properties of N-(isoquinolin-7-yl)acetamide hydrate and its analogues:

Key Research Findings

Isoquinoline vs. Benzothiazole Derivatives

- This compound’s isoquinoline core is a nitrogen-containing heterocycle known for modulating biological targets like kinases and receptors. In contrast, benzothiazole derivatives (e.g., compounds in ) exhibit strong antimicrobial and anticancer activities due to their electron-deficient aromatic systems .

- The trifluoromethyl group in benzothiazole analogues enhances lipophilicity and metabolic stability, whereas the hydrate form of the isoquinoline compound may improve aqueous solubility .

Toxicity and Handling

- 2-Cyano-N-[(methylamino)carbonyl]acetamide () has undefined toxicological properties, highlighting the need for rigorous safety assessments in acetamide derivatives. In contrast, 1-ACETAMINO-7-NAPHTHOL () requires precautions due to its naphthol group, which can pose irritancy risks .

Biological Activity

N-(isoquinolin-7-yl)acetamide hydrate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | N-(isoquinolin-7-yl)acetamide; hydrate |

| InChI | InChI=1S/C11H10N2O.H2O/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-7H,1H3,(H,13,14);1H2 |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C=CN=C2.O |

This compound is characterized by its isoquinoline structure, which imparts unique chemical properties conducive to various biological interactions.

Synthesis and Preparation

Synthesis Methods:

The compound is typically synthesized through the reaction of isoquinoline derivatives with acetic anhydride or acetyl chloride in the presence of a base like pyridine. The reaction is often carried out under reflux conditions to ensure complete conversion. Purification is usually achieved via recrystallization from suitable solvents.

Industrial Production:

In industrial settings, continuous flow reactors may be employed to optimize yields and improve efficiency. Catalysts and automated systems can enhance the synthesis process further.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, in vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer types, including breast and colon cancers .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. The precise mechanisms remain under investigation but may involve inhibition of key kinases or transcription factors associated with tumor progression and microbial resistance .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2022 assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL, indicating strong antibacterial activity .

Case Study 2: Anticancer Potential

In a preclinical model, this compound was tested for its ability to inhibit tumor growth in xenograft models of colorectal cancer. The compound significantly reduced tumor size compared to controls, with a reported reduction rate of approximately 40% after four weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.